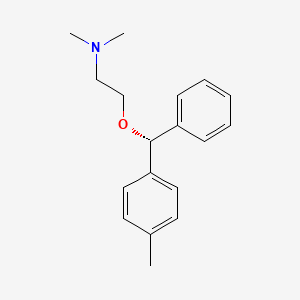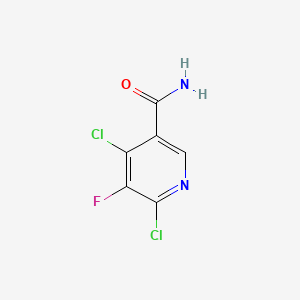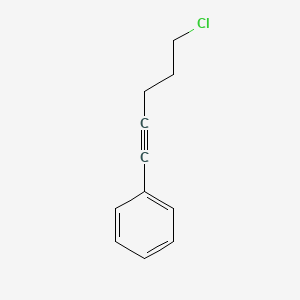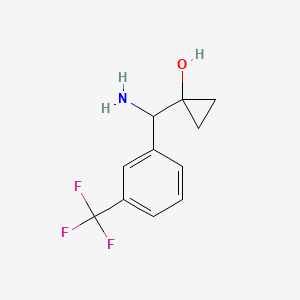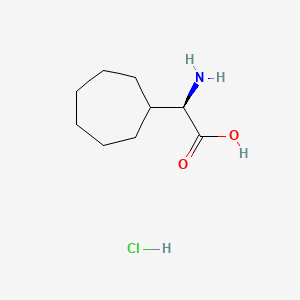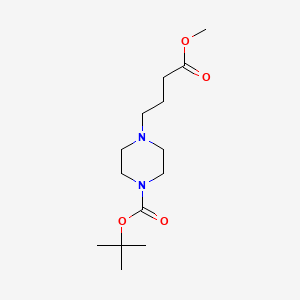
Tert-butyl 4-(4-methoxy-4-oxobutyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4-methoxy-4-oxobutyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H27NO4. It is a derivative of piperazine, a versatile chemical structure used in various applications, including pharmaceuticals and organic synthesis. This compound features a tert-butyl group, which is known for its steric hindrance and stability, making it useful in various chemical reactions.
Synthetic Routes and Reaction Conditions:
Starting Materials: Piperazine, tert-butyl chloroformate, and 4-methoxy-4-oxobutanoic acid are commonly used as starting materials.
Reaction Steps: The synthesis typically involves the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate, followed by the addition of 4-methoxy-4-oxobutanoic acid under suitable conditions.
Industrial Production Methods: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a linker in the synthesis of various chemical compounds, including pharmaceuticals and organic molecules. Biology: It serves as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: The compound is explored for its potential therapeutic applications, including its use in drug delivery systems and as a precursor for active pharmaceutical ingredients. Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism by which tert-butyl 4-(4-methoxy-4-oxobutyl)piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in drug delivery systems, it may act as a linker that facilitates the attachment of therapeutic agents to target molecules. The molecular targets and pathways involved can vary, but often include interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Tert-butyl piperazine-1-carboxylate: Similar structure but lacks the 4-methoxy-4-oxobutyl group.
Piperazine derivatives: Various piperazine-based compounds used in pharmaceuticals and organic synthesis.
Esters of 4-methoxy-4-oxobutanoic acid: Other esters with different alkyl groups.
Uniqueness: Tert-butyl 4-(4-methoxy-4-oxobutyl)piperazine-1-carboxylate is unique due to its combination of the tert-butyl group and the 4-methoxy-4-oxobutyl moiety, which provides both steric hindrance and functional versatility.
This compound's diverse applications and unique properties make it a valuable tool in scientific research and industrial processes. Its ability to undergo various chemical reactions and its role in the synthesis of biologically active molecules highlight its importance in multiple fields.
Would you like more information on any specific aspect of this compound?
Properties
Molecular Formula |
C14H26N2O4 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
tert-butyl 4-(4-methoxy-4-oxobutyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-10-8-15(9-11-16)7-5-6-12(17)19-4/h5-11H2,1-4H3 |
InChI Key |
IGWXWLYICDITDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


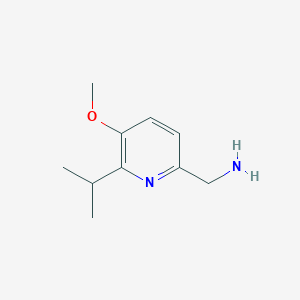
![2-[4-(4-Acetylpiperazin-1-yl)anilino]-4-[(4-chlorophenyl)methylamino]pyrimidine-5-carboxamide](/img/structure/B15360513.png)
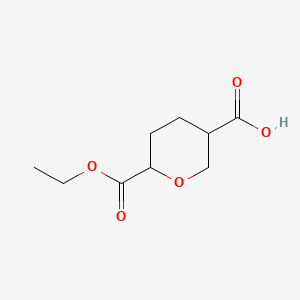

![N-[1-[4-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]ethyl]-3-(2-fluorophenyl)prop-2-enamide](/img/structure/B15360539.png)
![1'-benzyl-6-chlorospiro[4H-1,4-benzoxazine-2,4'-piperidine]-3-one](/img/structure/B15360547.png)
